Journal Name:Journal of Cluster Science
Journal ISSN:1040-7278
IF:3.447
Journal Website:http://www.springerlink.com/content/1040-7278/
Year of Origin:1990
Publisher:Springer New York
Number of Articles Per Year:149
Publishing Cycle:Quarterly
OA or Not:Not
Constructed wetlands for polishing oil and gas produced water releases†
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2021-10-26 , DOI: 10.1039/D1EM00311A
Produced water (PW) is the largest waste stream associated with oil and gas (O&G) operations and contains petroleum hydrocarbons, heavy metals, salts, naturally occurring radioactive materials and any remaining chemical additives. In some areas in Wyoming, constructed wetlands (CWs) are used to polish PW downstream of National Pollutant Discharge Elimination System (NPDES) PW release points. In recent years, there has been increased interest in finding lower cost options, such as CWs, for PW treatment. The goal of this study was to understand the efficacy of removal and environmental fate of O&G organic chemical additives in CW systems used to treat PW released for agricultural beneficial reuse. To achieve this goal, we analyzed water and sediment samples for organic O&G chemical additives and conducted 16S rRNA gene sequencing for microbial community characterization on three such systems in Wyoming, USA. Three surfactants (polyethylene glycols, polypropylene glycols, and nonylphenol ethoxylates) and one biocide (alkyldimethylammonium chloride) were detected in all three PW discharges and >94% removal of all species from PW was achieved after treatment in two CWs in series. These O&G extraction additives were detected in all sediment samples collected downstream of PW discharges. Chemical and microbial analyses indicated that sorption and biodegradation were the main attenuation mechanisms for these species. Additionally, all three discharges showed a trend of increasingly diverse, but similar, microbial communities with greater distance from NPDES PW discharge points. Results of this study can be used to inform design and management of constructed wetlands for produced water treatment.
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Journal of Cluster Science ( IF 3.447 ) Pub Date: , DOI: 10.1039/C4EM90002B
The first page of this article is displayed as the abstract.
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Journal of Cluster Science ( IF 3.447 ) Pub Date: , DOI: 10.1039/C6EM90010K
The first page of this article is displayed as the abstract.
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Energy positive domestic wastewater treatment: the roles of anaerobic and phototrophic technologies†
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2014-03-18 , DOI: 10.1039/C3EM00711A
The negative energy balance of wastewater treatment could be reversed if anaerobic technologies were implemented for organic carbon oxidation and phototrophic technologies were utilized for nutrient recovery. To characterize the potential for energy positive wastewater treatment by anaerobic and phototrophic biotechnologies we performed a comprehensive literature review and analysis, focusing on energy production (as kJ per capita per day and as kJ m−3 of wastewater treated), energy consumption, and treatment efficacy. Anaerobic technologies included in this review were the anaerobic baffled reactor (ABR), anaerobic membrane bioreactor (AnMBR), anaerobic fluidized bed reactor (AFB), upflow anaerobic sludge blanket (UASB), anaerobic sequencing batch reactor (ASBR), microbial electrolysis cell (MEC), and microbial fuel cell (MFC). Phototrophic technologies included were the high rate algal pond (HRAP), photobioreactor (PBR), stirred tank reactor, waste stabilization pond (WSP), and algal turf scrubber (ATS). Average energy recovery efficiencies for anaerobic technologies ranged from 1.6% (MFC) to 47.5% (ABR). When including typical percent chemical oxygen demand (COD) removals by each technology, this range would equate to roughly 40–1200 kJ per capita per day or 110–3300 kJ m−3 of treated wastewater. The average bioenergy feedstock production by phototrophic technologies ranged from 1200–4700 kJ per capita per day or 3400–13 000 kJ m−3 (exceeding anaerobic technologies and, at times, the energetic content of the influent organic carbon), with usable energy production dependent upon downstream conversion to fuels. Energy consumption analysis showed that energy positive anaerobic wastewater treatment by emerging technologies would require significant reductions of parasitic losses from mechanical mixing and gas sparging. Technology targets and critical barriers for energy-producing technologies are identified, and the role of integrated anaerobic and phototrophic bioprocesses in energy positive wastewater management is discussed.
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Effects of the preparation method and humic-acid modification on the mobility and contaminant-mobilizing capability of fullerene nanoparticles (nC60)
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2014-01-02 , DOI: 10.1039/C3EM00577A
Colloidal fullerene nanoparticles (nC60) in aquatic environments may significantly affect the transport and risks of hydrophobic organic contaminants by serving as a contaminant carrier. The objective of this study was to understand how the combined variables of the preparation method and natural organic matter modification of nC60 might affect the mobility and contaminant-mobilizing capability of nC60, by affecting the physicochemical properties of nC60. We found that an nC60 sample prepared by sonicating C60 powder in deionized water (son_nC60) was much less mobile in saturated sandy soil columns than an nC60 sample prepared by solvent-exchanging from toluene to water (tol_nC60), because son_nC60 was considerably larger in size. However, son_nC60 exhibited greater capability to bind 2,2′,5,5′-polychlorinated biphenyl (PCB), likely because its loosely packed structures rendered more pore spaces, which were favorable adsorption sites for PCB. Forming nC60 samples in Suwannee River humic acid (SRHA) solution (instead of deionized water) only moderately affected the mobility of nC60, but had very significant effects on the contaminant-binding capability of nC60, especially when nC60 was prepared using the solvent exchange method. Adding SRHA after the formation of nC60 had varied effects on the mobility and contaminant-binding capability of nC60, but the fundamental mechanism seems to be linked to how and to what extent SRHA had affected the aggregation/packing of C60 monomers. An important environmental implication is that nC60 formed under different environmental conditions might have vastly different effects on contaminant transport and risks.
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Effects of simulated acid rain on soil respiration and its components in a subtropical mixed conifer and broadleaf forest in southern China
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2015-12-17 , DOI: 10.1039/C5EM00434A
Soil respiration is a major pathway in the global carbon cycle and its response to environmental changes is an increasing concern. Here we explored how total soil respiration (RT) and its components respond to elevated acid rain in a mixed conifer and broadleaf forest, one of the major forest types in southern China. RT was measured twice a month in the first year under four treatment levels of simulated acid rain (SAR: CK, the local lake water, pH 4.7; T1, water pH 4.0; T2, water pH 3.25; and T3, water pH 2.5), and in the second year, RT, litter-free soil respiration (RS), and litter respiration (RL) were measured simultaneously. The results indicated that the mean rate of RT was 2.84 ± 0.20 μmol CO2 m−2 s−1 in the CK plots, and RS and RL contributed 60.7% and 39.3% to RT, respectively. SAR marginally reduced (P = 0.08) RT in the first year, but significantly reduced RT and its two components in the second year (P < 0.05). The negative effects were correlated with the decrease in soil microbial biomass and fine root biomass due to soil acidification under the SAR. The temperature coefficients (Q10) of RT and its two components generally decreased with increasing levels of the SAR, but only the decrease of RT and RL was significant (P < 0.05). In addition, the contribution of RL to RT decreased significantly under the SAR, indicating that RL was more sensitive to the SAR than RS. In the context of elevated acid rain, the decline trend of RT in the forests in southern China appears to be attributable to the decline of soil respiration in the litter layer.
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Deterministic modeling of the exposure of individual participants in the National Health and Nutrition Examination Survey (NHANES) to polychlorinated biphenyls†
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2016-08-15 , DOI: 10.1039/C6EM00424E
A population's exposure to persistent organic pollutants, e.g., polychlorinated biphenyls (PCBs), is typically assessed through national biomonitoring programs, such as the United States National Health and Nutrition Examination Survey (NHANES). To complement statistical methods, we use a deterministic modeling approach to establish mechanistic links between human contaminant concentrations and factors (e.g. age, diet, lipid mass) deemed responsible for the often considerable variability in these concentrations. Lifetime exposures to four PCB congeners in 6128 participants from NHANES 1999–2004 are simulated using the ACC-Human model supplied with individualized input parameters obtained from NHANES questionnaires (e.g., birth year, sex, body mass index, dietary composition, reproductive behavior). Modeled and measured geometric mean PCB-153 concentrations in NHANES participants of 13.3 and 22.0 ng g−1 lipid, respectively, agree remarkably well, although lower model-measurement agreement for air, water, and food suggests that this is partially due to fortuitous error cancellation. The model also reproduces trends in the measured data with key factors such as age, parity and sex. On an individual level, 62% of all modeled concentrations are within a factor of three of their corresponding measured values (Spearman rs = 0.44). However, the model attributes more of the inter-individual variability to differences in dietary lipid intake than is indicated by the measured data. While the model succeeds in predicting levels and trends on the population level, the accuracy of individual-specific predictions would need to be improved for refined exposure characterization in epidemiological studies.
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Emerging investigator series: interdependency of green rust transformation and the partitioning and binding mode of arsenic†
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2019-07-22 , DOI: 10.1039/C9EM00267G
We investigated the impact of aging-induced structural modifications of carbonate green rust (GR), a mixed valent Fe(II,III) (hydr)oxide with a high oxyanion sorption affinity, on the partitioning and binding mode of arsenic (As). Suspensions of carbonate GR were produced in the presence of As(V) or As(III) (i.e. co-precipitated with As(III) or As(V)) and aged in anoxic and oxic conditions for up to a year. We tracked aqueous As over time and characterized the solid phase by X-ray absorption spectroscopy (XAS). In experiments with initial As(V) (4500 μg L−1, As/Fe = 2 mol%), the fresh GR suspension sorbed >99% of the initial As, resulting in approximately 14 ± 8 μg L−1 residual dissolved As. Anoxic aging of the As(V)-laden GR for a month increased aqueous As to >60 μg L−1, which was coupled to an increase in GR structural order revealed by Fe K-edge XAS. Further anoxic aging up to a year transformed As(V)-laden GR into magnetite and decreased significantly the aqueous As to <2 μg L−1. The As binding mode was also modified during GR transformation to magnetite from sorption to GR particle edges to As substitution for tetrahedral Fe in the magnetite structure. These GR structural modifications altered the ratio of As partitioning to the solid (μg As/mg Fe) and liquid (μg As per L) phase from 2.0 to 0.4 to 14 L mg−1 for the fresh, month, and year aged suspensions, respectively. Similar trends in GR transformation and As partitioning during anoxic aging were observed for As(III)-laden suspensions, but occurred on more rapid timescales: As(III)-laden GR transformed to magnetite after a day of anoxic aging. In oxic aging experiments, rapid GR oxidation by dissolved oxygen to Fe(III) precipitates required only an hour for both As(V) and As(III) experiments, with lepidocrocite favored in As(V) experiments and hydrous ferric oxide favored in As(III) experiments. Aqueous As during GR oxidation decreased to <10 μg L−1 for both As(V) and As(III) series. Knowledge of this interdependence between GR aging products and oxyanion fate improves biogeochemical models of contaminant and nutrient dynamics during Fe cycling and can be used to design more effective arsenic remediation strategies that rely on arsenic sorption to GR.
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Emerging investigator series: a 14-year depositional ice record of perfluoroalkyl substances in the High Arctic†
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2017-01-10 , DOI: 10.1039/C6EM00593D
To improve understanding of long-range transport of perfluoroalkyl substances to the High Arctic, samples were collected from a snow pit on the Devon Ice Cap in spring 2008. Snow was analyzed for perfluoroalkyl acids (PFAAs), including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs), as well as perfluorooctane sulfonamide (FOSA). PFAAs were detected in all samples dated from 1993 to 2007. PFAA fluxes ranged from <1 to hundreds of ng per m2 per year. Flux ratios of even–odd PFCA homologues were mostly between 0.5 and 2, corresponding to molar ratios expected from atmospheric oxidation of fluorotelomer compounds. Concentrations of perfluorobutanoic acid (PFBA) were much higher than other PFCAs, suggesting PFBA loading on the Devon Ice Cap is influenced by additional sources, such as the oxidation of heat transfer fluids. All PFCA fluxes increased with time, while PFSA fluxes generally decreased with time. No correlations were observed between PFAAs and the marine aerosol tracer, sodium. Perfluoro-4-ethylcyclohexanesulfonate (PFECHS) was detected for the first time in an atmospherically – derived sample, and its presence may be attributed to aircraft hydraulic system leakage. Observations of PFAAs from these samples provide further evidence that atmospheric oxidation of volatile precursors is an important source of PFAAs to the Arctic environment.
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Extending surface enhanced Raman spectroscopy (SERS) of atmospheric aerosol particles to the accumulation mode (150–800 nm)†
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2018-08-14 , DOI: 10.1039/C8EM00276B
Due to their small size, measurements of the complex composition of atmospheric aerosol particles and their surfaces are analytically challenging. This is particularly true for microspectroscopic methods, where it can be difficult to optically identify individual particles smaller than the diffraction limit of visible light (∼350 nm) and measure their vibrational modes. Recently, surface enhanced Raman spectroscopy (SERS) has been applied to the study of aerosol particles, allowing for detection and characterization of previously undistinguishable vibrational modes. However, atmospheric particles analyzed via SERS have primarily been >1 μm to date, much larger than the diameter of the most abundant atmospheric aerosols (∼100 nm). To push SERS towards more relevant particle sizes, a simplified approach involving Ag foil substrates was developed. Both ambient particles and several laboratory-generated model aerosol systems (polystyrene latex spheres (PSLs), ammonium sulfate, and sodium nitrate) were investigated to determine SERS enhancements. SERS spectra of monodisperse, model aerosols between 400–800 nm were compared with non-SERS enhanced spectra, yielding average enhancement factors of 102 for both inorganic and organic vibrational modes. Additionally, SERS-enabled detection of 150 nm size-selected ambient particles represent the smallest individual aerosol particles analyzed by Raman microspectroscopy to date, and the first time atmospheric particles have been measured at sizes approaching the atmospheric number size distribution mode. SERS-enabled detection and identification of vibrational modes in smaller, more atmospherically-relevant particles has the potential to improve understanding of aerosol composition and surface properties, as well as their impact on heterogeneous and multiphase reactions involving aerosol surfaces.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.20 35 Science Citation Index Science Citation Index Expanded Not
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